molecular formula C18H16ClNO3 B2905239 3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421466-17-2

3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Cat. No. B2905239
CAS RN: 1421466-17-2
M. Wt: 329.78
InChI Key: PVUZIGHYHCCNTJ-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Neurological Applications

The study of benzamide derivatives, including compounds similar to 3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, has revealed their potential as dopamine receptor ligands. Modifications of these compounds have shown moderate affinity for the dopamine D(3) receptor, suggesting their utility in neurological research and potential therapeutic applications in conditions related to dopamine dysregulation, such as Parkinson's disease and schizophrenia. Notably, the replacement of specific moieties has led to the identification of high-affinity D(3) ligands, indicating the importance of structural features in receptor affinity and selectivity. These findings offer valuable insights into the design of novel neurological agents with improved therapeutic profiles (Leopoldo et al., 2002).

Organic and Medicinal Chemistry

In organic chemistry, the synthesis and manipulation of benzamide derivatives, including those structurally related to 3-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, are of significant interest. Research has demonstrated various synthetic routes and reactions involving benzamide compounds, highlighting their versatility and potential in the development of new pharmacologically active agents. For example, studies on the synthesis of specific benzamide derivatives reveal their potential as neuroleptic agents, indicating their relevance in the development of new treatments for psychiatric disorders. These studies underscore the importance of structural modifications in enhancing pharmacological activity and specificity (Iwanami et al., 1981).

Materials Science

In materials science, benzamide derivatives have been explored for their applications in the development of organogels and other novel materials. Studies on perylenetetracarboxylic diimides, which share structural similarities with benzamide compounds, have shown the ability to form fluorescent gels with potential applications in optoelectronics and sensory technologies. The research into the gelating properties and aggregate formation of these compounds provides valuable insights into the design and synthesis of new materials with tailored optical and physical properties (Wu et al., 2011).

properties

IUPAC Name

3-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-22-16-9-2-3-10-17(16)23-12-5-4-11-20-18(21)14-7-6-8-15(19)13-14/h2-3,6-10,13H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUZIGHYHCCNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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